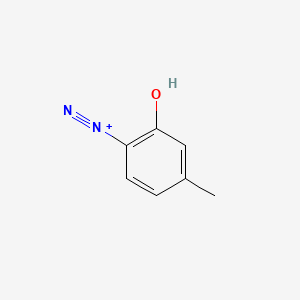
Benzenediazonium, 2-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2-hydroxy-4-methyl- is an aromatic diazonium compound. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which also contains a hydroxyl group (-OH) at the second position and a methyl group (-CH₃) at the fourth position. This compound is notable for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenediazonium, 2-hydroxy-4-methyl- typically involves the diazotization of 2-hydroxy-4-methylaniline. The process includes the following steps:
Diazotization Reaction: 2-hydroxy-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods: Industrial production of benzenediazonium, 2-hydroxy-4-methyl- follows similar principles but on a larger scale. The process is optimized for efficiency and safety, often involving continuous flow reactors to maintain precise control over reaction conditions and minimize the risk of decomposition.
Análisis De Reacciones Químicas
Types of Reactions: Benzenediazonium, 2-hydroxy-4-methyl- undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions, with the diazonium salt added slowly to the reaction mixture.
Major Products:
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo dyes, which are used in various industrial applications.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals, particularly as antimicrobial agents.
Industry: The compound is used in the production of pigments, inks, and other colorants.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2-hydroxy-4-methyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Coupling Reactions: The diazonium ion couples with phenols or aromatic amines to form azo compounds, which are characterized by their vibrant colors.
Comparación Con Compuestos Similares
- Benzenediazonium chloride
- Benzenediazonium sulfate
- Benzenediazonium tetrafluoroborate
Comparison:
- Reactivity: Benzenediazonium, 2-hydroxy-4-methyl- is more reactive due to the presence of the hydroxyl and methyl groups, which can influence the stability and reactivity of the diazonium ion.
- Applications: While all diazonium compounds are used in organic synthesis, benzenediazonium, 2-hydroxy-4-methyl- is particularly valuable in the synthesis of azo dyes due to its specific reactivity profile.
Propiedades
Número CAS |
87842-97-5 |
|---|---|
Fórmula molecular |
C7H7N2O+ |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
2-hydroxy-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4H,1H3/p+1 |
Clave InChI |
SZDLYXIQKRUKHY-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=C(C=C1)[N+]#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


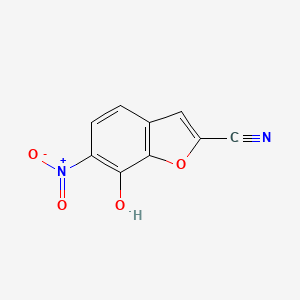
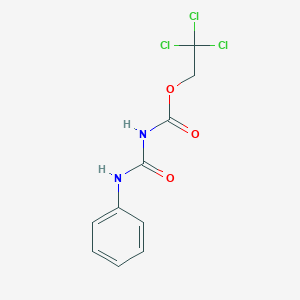
silane](/img/structure/B14395717.png)
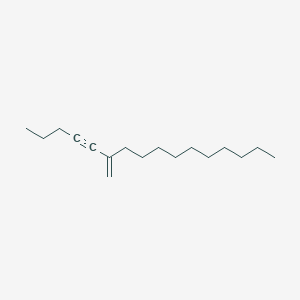
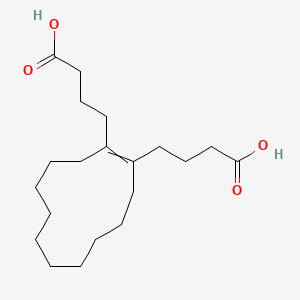

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
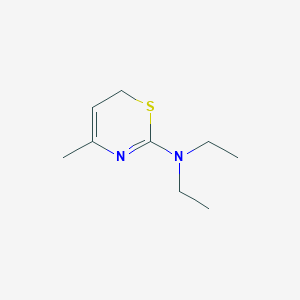
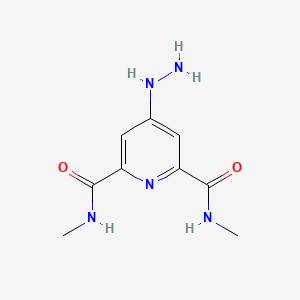
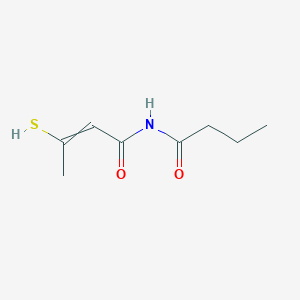
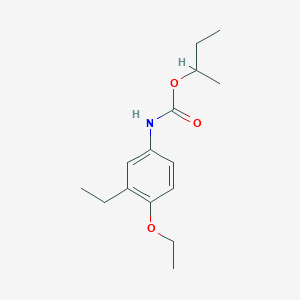

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
